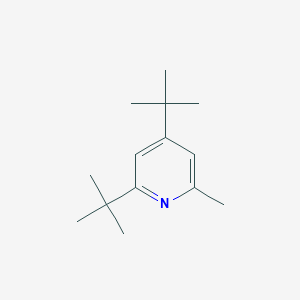
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two tert-butyl groups at positions 2 and 4, and a methyl group at position 6 on the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- typically involves the alkylation of a pyridine derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride is reacted with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization ensures the production of high-purity Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- varies depending on its application. In biological systems, it may interact with cellular membranes or specific enzymes, leading to disruption of cellular processes. The molecular targets and pathways involved can include mitochondrial enzymes, where the compound may inhibit ATP synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2,6-bis(1,1-dimethylethyl)-4-methyl-
- Pyridine, 2,4,6-trimethyl-
- Pyridine, 2,4-dimethyl-6-tert-butyl-
Uniqueness
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- is unique due to the specific positioning of the tert-butyl and methyl groups, which influence its steric and electronic properties. This unique structure can result in different reactivity and selectivity in chemical reactions compared to its analogs.
Properties
CAS No. |
102348-41-4 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-methylpyridine |
InChI |
InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7/h8-9H,1-7H3 |
InChI Key |
KPBZTSTXMQNZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















